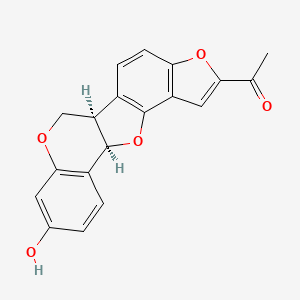

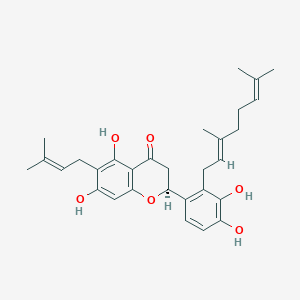

Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

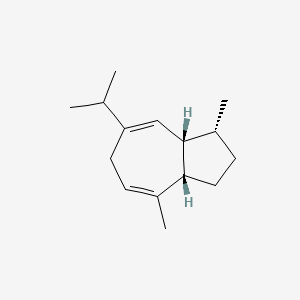

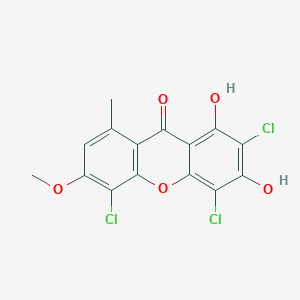

Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside belongs to the class of organic compounds known as flavonoid-7-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C7-position. Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside is primarily located in the cytoplasm. Outside of the human body, kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside can be found in broad bean and pulses. This makes kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside a potential biomarker for the consumption of these food products.

7-[(6-deoxyhexopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside is a member of flavonoids and a glycoside.

Aplicaciones Científicas De Investigación

Isolation and Characterization

Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside has been identified in various plants, demonstrating its widespread presence in nature. For instance, it was isolated from the flowers of Delphinium formosum and characterized using spectral and chemical methods (Özden et al., 1998). Similarly, its presence was noted in leaves of Warburgia ugandensis, alongside other flavonol glycosides, determined through spectroscopic and chemical methods (Manguro et al., 2003).

Potential Medicinal Applications

Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside has been explored for its potential in medicinal applications. For example, a study on Schima wallichii Korth. leaves, which are consumed by non-human primates, isolated this compound and investigated its anti-cancer activities. It was found to inhibit cell proliferation in MCF-7 breast cancer cells and promote apoptosis via the caspase signaling cascade (Diantini et al., 2012). Another study demonstrated its potential in treating prostate cancer, showing its ability to inhibit cell proliferation in LNCaP human prostate cancer cell lines by upregulating the expression of various caspase proteins (Halimah et al., 2015).

Bioactivity and Enzymatic Preparation

Kaempferol and its glycosides, including kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside, have been noted for their diverse bioactivities. A comparative study of kaempferol and its glycosides revealed differences in antitumor, antioxidant, and anti-inflammatory activities. The study also discussed the enzymatic preparation of kaempferol from its glycosides, highlighting an environmentally friendly approach to obtaining biologically active compounds (Wang et al., 2018).

Propiedades

Número CAS |

124027-49-2 |

|---|---|

Nombre del producto |

Kaempferol 3-(2''-rhamnosylgalactoside) 7-rhamnoside |

Fórmula molecular |

C33H40O19 |

Peso molecular |

740.7 g/mol |

Nombre IUPAC |

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |

InChI |

InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(46-10)48-14-7-15(36)18-16(8-14)49-28(12-3-5-13(35)6-4-12)29(22(18)40)51-33-30(25(43)21(39)17(9-34)50-33)52-32-27(45)24(42)20(38)11(2)47-32/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3 |

Clave InChI |

DDELFAUOHDSZJL-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)CO)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Diethylamino)ethyl]-3-iodo-4-methoxybenzamide](/img/structure/B1254288.png)